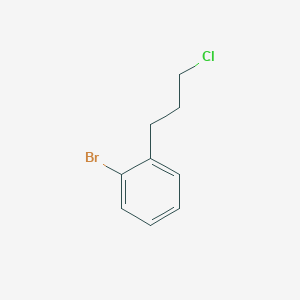
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAM is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity.
Mechanism of Action
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone selectively binds to and modulates the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to enhance cognitive function and memory in animal models through its modulation of mGluR5 activity. The compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in drug addiction and depression.
Advantages and Limitations for Lab Experiments
One advantage of using (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
Future research on (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone could focus on the development of more potent and selective compounds that target mGluR5. Additionally, studies could investigate the therapeutic potential of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in other neurological disorders such as autism spectrum disorder and traumatic brain injury. Finally, research could explore the use of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 1-aminocyclohexane to produce the amide intermediate. The amide intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone. The final product is obtained through purification and crystallization.
Scientific Research Applications
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied for its potential applications in research. The compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone has also been investigated for its potential therapeutic effects in drug addiction and depression.
properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-17-7-5-14(6-8-17)15-4-2-3-10-19(12-15)18(20)16-9-11-22-13-16/h5-8,15-16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNGBRIYFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

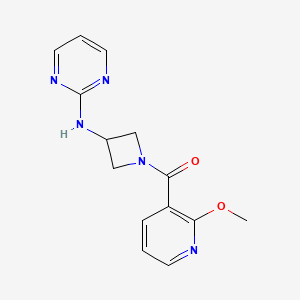
![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

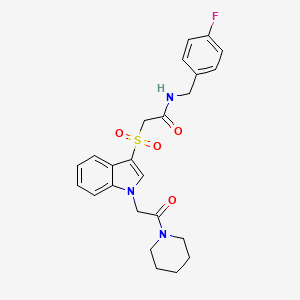
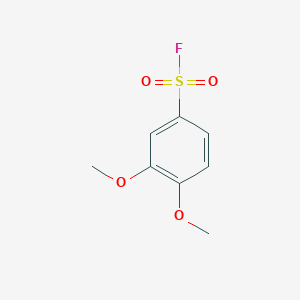
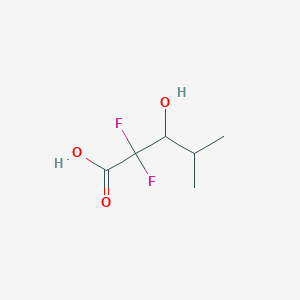
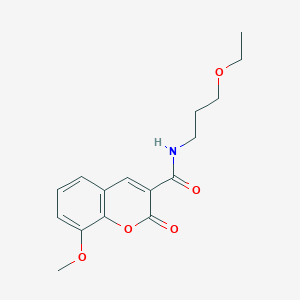
![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)
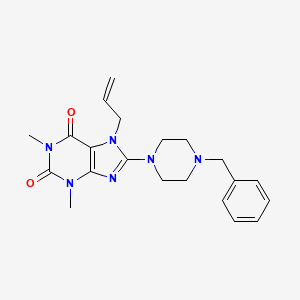

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)

